molecular formula C19H27N3O3 B3860005 5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine

5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine

Cat. No. B3860005
M. Wt: 345.4 g/mol
InChI Key: LMGHEFOLZDYKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine acts as a competitive antagonist of the AMPA receptor, which means it binds to the same site as glutamate and prevents its activation of the receptor. By blocking the activity of AMPA receptors, 5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine can modulate synaptic transmission and plasticity, which are important mechanisms underlying learning and memory.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been shown to have a number of biochemical and physiological effects. For example, it can inhibit long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. 5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine can also reduce the release of dopamine in the striatum, which is involved in drug addiction. In addition, 5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine can protect neurons from excitotoxicity, which is a pathological process that can lead to neuronal death in various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, as well as its ability to cross the blood-brain barrier. However, 5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has some limitations, such as its short half-life and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine. One area of interest is the development of more potent and selective AMPA receptor antagonists for therapeutic use in neurodegenerative diseases. Another direction is the investigation of the role of AMPA receptors in other physiological processes, such as pain and inflammation. Finally, the use of 5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine in combination with other drugs or therapies could lead to new insights into the mechanisms underlying various diseases and conditions.

Scientific Research Applications

5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It is particularly useful in studying the function of AMPA receptors, which are the major subtype of glutamate receptors in the brain. 5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been used to investigate the role of AMPA receptors in synaptic plasticity, learning and memory, drug addiction, and neurodegenerative diseases.

properties

IUPAC Name

5,8-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-14-13-17(20-7-4-8-22-9-11-25-12-10-22)21-19-16(24-3)6-5-15(23-2)18(14)19/h5-6,13H,4,7-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGHEFOLZDYKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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